molecular formula C14H12N2O B1371074 4-(5-Amino-2-methylphenoxy)benzonitrile CAS No. 1154941-12-4

4-(5-Amino-2-methylphenoxy)benzonitrile

Cat. No.: B1371074
CAS No.: 1154941-12-4
M. Wt: 224.26 g/mol
InChI Key: VTUJUOLIQJVPEI-UHFFFAOYSA-N
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Description

4-(5-Amino-2-methylphenoxy)benzonitrile is an organic compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-2-methylphenoxy)benzonitrile typically involves the reaction of 5-amino-2-methylphenol with 4-chlorobenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-2-methylphenoxy)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-(5-Amino-2-methylphenoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Amino-2-methylphenoxy)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Amino-5-methylphenoxy)benzonitrile
  • 4-(5-Amino-2-ethylphenoxy)benzonitrile
  • 4-(5-Amino-2-methylphenoxy)benzaldehyde

Uniqueness

4-(5-Amino-2-methylphenoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

4-(5-amino-2-methylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-10-2-5-12(16)8-14(10)17-13-6-3-11(9-15)4-7-13/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUJUOLIQJVPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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